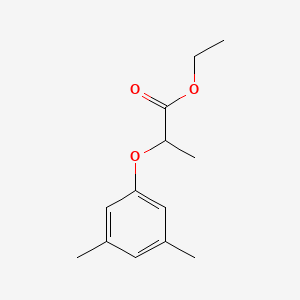
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile is an organic compound belonging to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzofuran ring substituted with a fluoro group at the 4-position and an acetonitrile group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile typically involves the formation of the benzofuran ring followed by the introduction of the fluoro and acetonitrile substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent reactions introduce the fluoro and acetonitrile groups through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of yield, reaction time, and environmental impact. For instance, microwave-assisted synthesis has been used to obtain benzofuran derivatives with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethylamine .
Applications De Recherche Scientifique
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-1-benzofuran-7-yl)acetonitrile
- 2-(4-methoxy-1-benzofuran-7-yl)acetonitrile
- 2-(4-hydroxy-1-benzofuran-7-yl)acetonitrile
Uniqueness
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery .
Propriétés
Formule moléculaire |
C10H6FNO |
|---|---|
Poids moléculaire |
175.16 g/mol |
Nom IUPAC |
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile |
InChI |
InChI=1S/C10H6FNO/c11-9-2-1-7(3-5-12)10-8(9)4-6-13-10/h1-2,4,6H,3H2 |
Clé InChI |
BABGSMCLJNBHOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=COC2=C1CC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
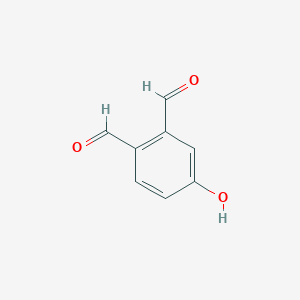
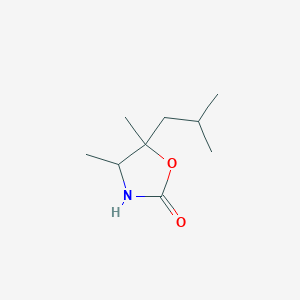
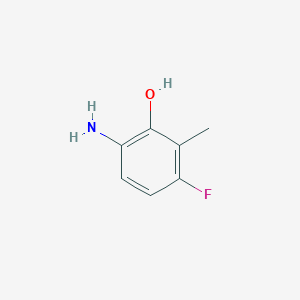
![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)


![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)

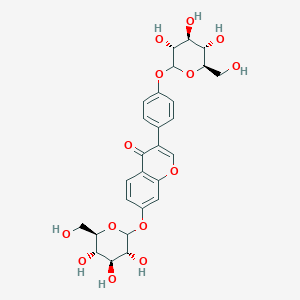
![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)
